Heptyl-UR-144 can be synthesized through various chemical methods that typically involve the modification of existing synthetic cannabinoid frameworks. The synthesis often includes:
The technical details of these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Heptyl-UR-144 possesses a complex molecular structure that can be analyzed using various techniques:
Data regarding its molecular geometry can be obtained through X-ray crystallography or computational modeling techniques, allowing for a detailed understanding of its three-dimensional conformation.
Heptyl-UR-144 undergoes several chemical reactions typical for synthetic cannabinoids:
Technical details regarding these reactions are crucial for understanding both the pharmacological effects and the safety profiles of synthetic cannabinoids.
The mechanism of action for Heptyl-UR-144 involves interaction with cannabinoid receptors in the brain:
Data from pharmacological studies indicate that synthetic cannabinoids like Heptyl-UR-144 may exhibit higher potency compared to natural cannabinoids due to their structural modifications.
Heptyl-UR-144 exhibits several notable physical and chemical properties:
Chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | Approximately 233 g/mol |
| Melting Point | Not extensively documented |
| Boiling Point | Not extensively documented |
These properties are essential for understanding how Heptyl-UR-144 behaves in biological systems and during analytical testing.
Heptyl-UR-144 primarily finds application in scientific research:
Heptyl-UR-144 (systematic name: (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist. Its molecular formula is C₂₃H₃₃NO, with a molecular weight of 339.51 g/mol. Structurally, it features:
Table 1: Fundamental Chemical Identifiers of Heptyl-UR-144
| Property | Value |
|---|---|
| Systematic Name | (1-Heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| CAS Number | 1616469-06-7 |
| Molecular Formula | C₂₃H₃₃NO |
| Molecular Weight | 339.51 g/mol |
| SMILES | CCCCCCCN1C=C(C(=O)C2C(C)(C)C2(C)C)C3=C1C=CC=C3 |
| InChIKey | VMYRYXPWWCSDCO-UHFFFAOYSA-N |
Heptyl-UR-144 emerged as a structural analog of UR-144 [(1-pentyl-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)-methanone], initially developed by Abbott Laboratories as a CB2 receptor-selective ligand [6]. Following global scheduling of UR-144 (e.g., UK in 2013, China in 2015), clandestine laboratories modified its structure by extending the N-pentyl chain to a heptyl side chain. This extension exploited structure-activity relationship (SAR) principles indicating that longer alkyl chains could enhance CB1 receptor affinity while circumventing legal restrictions [5] [6]. The compound appeared in forensic samples as early as 2015, typically marketed as "herbal incense" or "research chemicals" under brand names like "KM-X1" or "El Mexicano" [7].
Heptyl-UR-144 belongs to the tetramethylcyclopropylindole class of synthetic cannabinoids, characterized by a 2,2,3,3-tetramethylcyclopropyl ketone group linked to an indole scaffold. Key structural analogs include:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5